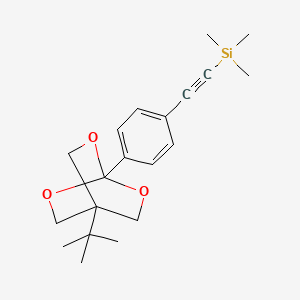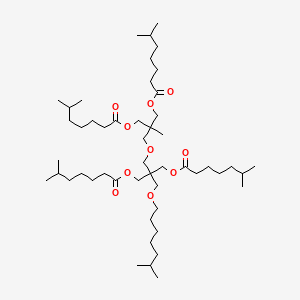
Dipentaerythritol hexaisooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentaerythritol hexaisooctanoate is an ester derived from dipentaerythritol and isooctanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties. It is primarily used as a raw material in the production of polyesters, polyethers, polyurethanes, and alkyd resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipentaerythritol hexaisooctanoate is synthesized through the esterification of dipentaerythritol with isooctanoic acid. The reaction typically involves heating dipentaerythritol and isooctanoic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Dipentaerythritol hexaisooctanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Dipentaerythritol and isooctanoic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Dipentaerythritol hexaisooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and pharmaceutical formulations.
Industry: Utilized in the production of lubricants, coatings, adhesives, plasticizers, and cosmetics.
Mécanisme D'action
The mechanism by which dipentaerythritol hexaisooctanoate exerts its effects is primarily through its chemical reactivity and physical properties. As an ester, it can undergo hydrolysis to release dipentaerythritol and isooctanoic acid, which can then participate in various biochemical and industrial processes. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentaerythritol tetranitrate: An ester of pentaerythritol used as a vasodilator and explosive.
Neopentyl glycol diheptanoate: Another ester used in similar applications as dipentaerythritol hexaisooctanoate.
Trimethylolpropane triheptanoate: A triester used in the production of lubricants and plasticizers
Uniqueness
This compound is unique due to its high molecular weight and multiple ester functionalities, which provide enhanced stability and reactivity compared to similar compounds. Its ability to form stable polymers and its biocompatibility make it particularly valuable in both industrial and biomedical applications .
Propriétés
Numéro CAS |
70969-65-2 |
|---|---|
Formule moléculaire |
C50H94O10 |
Poids moléculaire |
855.3 g/mol |
Nom IUPAC |
[2-[[2,2-bis(6-methylheptanoyloxymethyl)-3-(6-methylheptoxy)propoxy]methyl]-2-methyl-3-(6-methylheptanoyloxy)propyl] 6-methylheptanoate |
InChI |
InChI=1S/C50H94O10/c1-40(2)23-13-12-22-32-55-36-50(38-59-47(53)30-20-16-26-43(7)8,39-60-48(54)31-21-17-27-44(9)10)37-56-33-49(11,34-57-45(51)28-18-14-24-41(3)4)35-58-46(52)29-19-15-25-42(5)6/h40-44H,12-39H2,1-11H3 |
Clé InChI |
JUBIFMWZLINJMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOCC(COCC(C)(COC(=O)CCCCC(C)C)COC(=O)CCCCC(C)C)(COC(=O)CCCCC(C)C)COC(=O)CCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


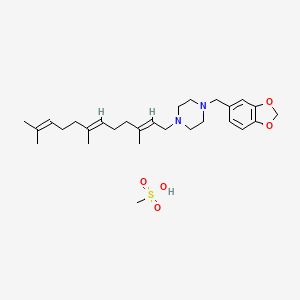
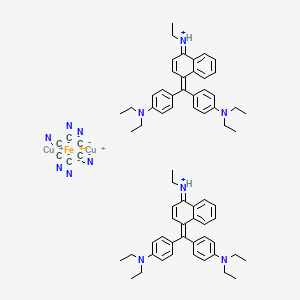
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
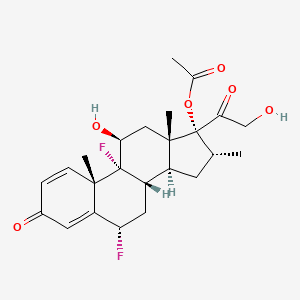
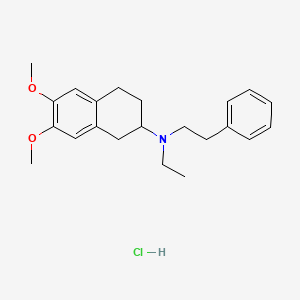
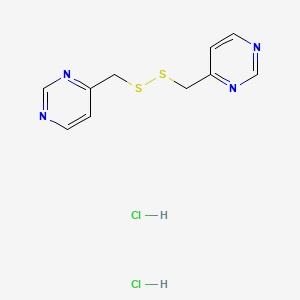
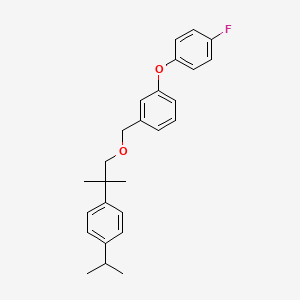
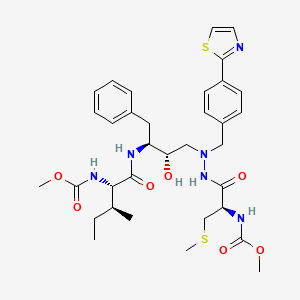
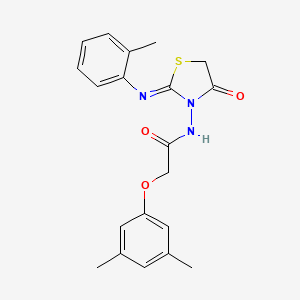
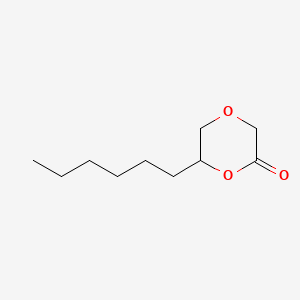
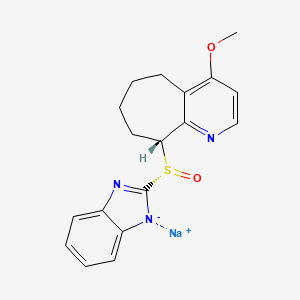
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)
